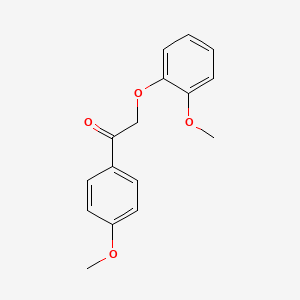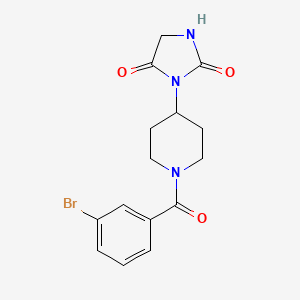
3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry.
Scientific Research Applications
-
Antibacterial Applications
- Field : Pharmaceutical Chemistry
- Application Summary : Imidazolidine-2,4-dione derivatives have been used in the synthesis of new hybrid compounds with antibacterial activities .
- Methods of Application : The compounds were synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate and copper salt .
- Results : The synthesized compounds were active against both M. luteus and P. aeruginoasa bacteria .
-
Pharmaceutical Applications
- Field : Pharmaceutical Chemistry
- Application Summary : Hydantoins and their derivatives, which include imidazolidine-2,4-dione derivatives, have anticonvulsant, antiarrhythmic properties, and are also used against diabetes .
- Methods of Application : Synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives by reaction of amino acids with C-phenylglycine, phenyl isocyanate and phenyl isothiocyanate .
- Results : The synthesized compounds have shown significant biological activities as antifungal, antibacterial, and anti-inflammatory drugs, for the treatment of hypoglycemia, or as plant growth inhibitors .
-
Antifungal Applications
- Field : Pharmaceutical Chemistry
- Application Summary : Imidazolidine-2,4-dione derivatives have been used in the synthesis of new hybrid compounds with antifungal activities .
- Methods of Application : The compounds were synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate and copper salt .
- Results : The synthesized compounds were active against various types of fungi .
-
Anti-Inflammatory Applications
- Field : Pharmaceutical Chemistry
- Application Summary : Imidazolidine-2,4-dione derivatives have shown significant biological activities as anti-inflammatory drugs .
- Methods of Application : Synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives by reaction of amino acids with C-phenylglycine, phenyl isocyanate and phenyl isothiocyanate .
- Results : The synthesized compounds have shown significant anti-inflammatory properties .
-
Anticonvulsant and Antiarrhythmic Applications
- Field : Pharmaceutical Chemistry
- Application Summary : Hydantoins and their derivatives, which include imidazolidine-2,4-dione derivatives, have anticonvulsant and antiarrhythmic properties .
- Methods of Application : Synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives by reaction of amino acids with C-phenylglycine, phenyl isocyanate and phenyl isothiocyanate .
- Results : The synthesized compounds have shown significant anticonvulsant and antiarrhythmic properties .
-
Antidiabetic Applications
- Field : Pharmaceutical Chemistry
- Application Summary : Hydantoins and their derivatives, which include imidazolidine-2,4-dione derivatives, are also used against diabetes .
- Methods of Application : Synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives by reaction of amino acids with C-phenylglycine, phenyl isocyanate and phenyl isothiocyanate .
- Results : The synthesized compounds have shown significant antidiabetic properties .
properties
IUPAC Name |
3-[1-(3-bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c16-11-3-1-2-10(8-11)14(21)18-6-4-12(5-7-18)19-13(20)9-17-15(19)22/h1-3,8,12H,4-7,9H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBSIVVYPLWTFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

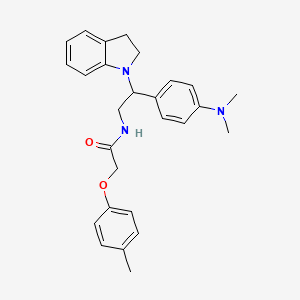
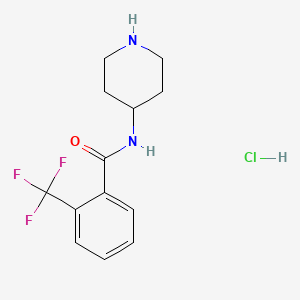
![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)
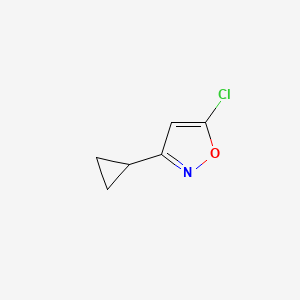
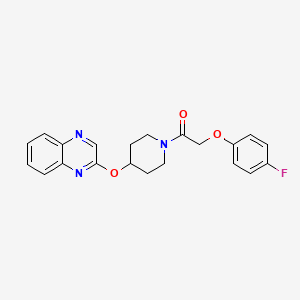
![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)
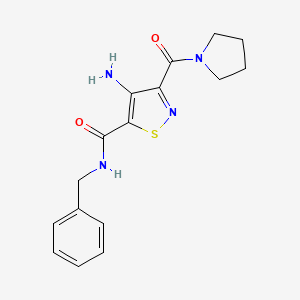
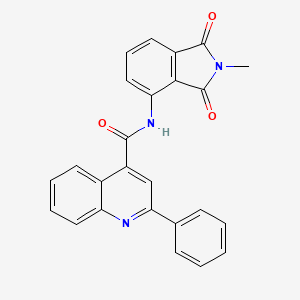
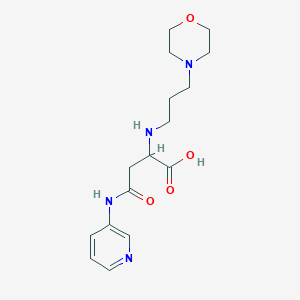
![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)
![[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2403828.png)
![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)
![2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2403830.png)
